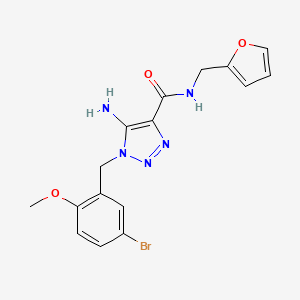
2-Fluoro-6-nitrophenylthiocyanate
説明
2-Fluoro-6-nitrophenylthiocyanate is a chemical compound with the CAS Number 21325-05-3 . It has a molecular weight of 198.18 and its IUPAC name is 1-fluoro-3-nitro-2-thiocyanatobenzene . The compound is solid at room temperature .
Molecular Structure Analysis
The Inchi Code for 2-Fluoro-6-nitrophenylthiocyanate is 1S/C7H3FN2O2S/c8-5-2-1-3-6 (10 (11)12)7 (5)13-4-9/h1-3H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.科学的研究の応用
Fluorescent Dyes and Labeling
One study demonstrates the conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including amide, imine, urea, and thiourea, which exhibit strong luminescence. This process involved the use of an isothiocyanate intermediate derivative in a model labeling experiment with Bovine Serum Albumin (BSA), indicating potential applications in biochemical labeling and imaging (Frath et al., 2012).
Membrane Dynamics
Research into the dynamics of membrane penetration by the fluorescent group NBD attached to phosphatidylcholine molecules provides insights into the distribution and behavior of fluorophores in lipid bilayers. This study contributes to our understanding of membrane biochemistry and the design of fluorescent probes for studying cellular membranes (Huster et al., 2001).
Fluorosensors for Metal Ion Detection
Another study highlights the use of ultrathin graphitic carbon nitride nanosheets as a highly efficient fluorosensor for the rapid and ultrasensitive detection of Cu(2+). This application demonstrates the potential of 2-Fluoro-6-nitrophenylthiocyanate derivatives in environmental monitoring and the detection of metal ions in aqueous solutions (Tian et al., 2013).
Safety and Hazards
The safety information for 2-Fluoro-6-nitrophenylthiocyanate indicates that it is potentially dangerous. The compound has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), avoiding breathing dust (P261), and using only outdoors or in a well-ventilated area (P271) .
特性
IUPAC Name |
(2-fluoro-6-nitrophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVITFCFJAHPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
methanone](/img/structure/B2750971.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)
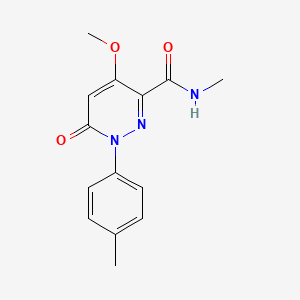
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
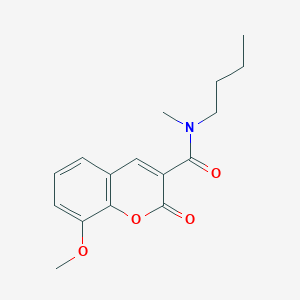
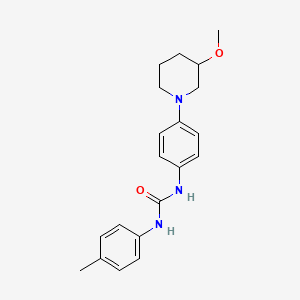
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
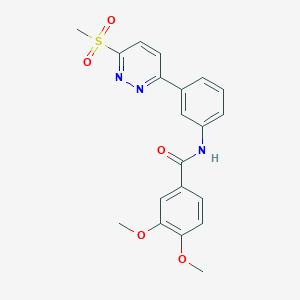
![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)
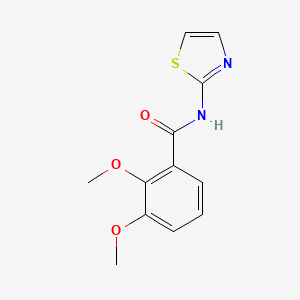
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
